molecular formula C8H13ClN2 B3241954 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole CAS No. 1494508-83-6

4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B3241954
CAS No.: 1494508-83-6
M. Wt: 172.65
InChI Key: RSHIUWWVGPKKAX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.66 g/mol . It is characterized by a pyrazole heterocyclic ring, a privileged scaffold in medicinal chemistry known for its diverse therapeutic profile . The reactive chloromethyl group at the 4-position makes this compound a valuable and versatile building block in organic synthesis and drug discovery, particularly for the creation of more complex molecules through nucleophilic substitution reactions . Pyrazole-containing compounds are extensively researched for their potential as cancer and inflammation therapeutics, with mechanisms of action that may include enzyme inhibition and induction of cell cycle arrest or apoptosis . As a life science reagent, it is supplied in high purity for research and development purposes . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please note that this compound is often handled and shipped as a stable salt form, such as its hydrochloride salt (C8H14Cl2N2) . Researchers should handle this material with appropriate care, consult the Safety Data Sheet (SDS) prior to use, and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-(chloromethyl)-3-methyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-6(2)11-5-8(4-9)7(3)10-11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHIUWWVGPKKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole, also known as 4-(chloromethyl)-3-methyl-1-propan-2-ylpyrazole hydrochloride, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has the following chemical properties:

  • Chemical Formula : C₈H₁₄ClN₂
  • Molecular Weight : 209.12 g/mol
  • IUPAC Name : 4-(chloromethyl)-3-methyl-1-propan-2-ylpyrazole; hydrochloride
  • Appearance : Powder

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives inhibited TNF-α by up to 85% at a concentration of 10 µM, compared to the standard dexamethasone which showed 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro tests against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (e.g., Aspergillus niger) revealed that certain pyrazole derivatives exhibited significant antimicrobial activity. For example, compounds were screened against Mycobacterium tuberculosis with promising results showing inhibition at concentrations as low as 6.25 µg/mL .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. A series of studies indicated that these compounds could inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized a series of pyrazole derivatives and evaluated their biological activity against Mycobacterium tuberculosis. The results indicated that some derivatives displayed minimum inhibitory concentrations (MICs) ranging from 3.95 to 12.03 µg/mL, demonstrating their potential as antitubercular agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives using formalin-induced paw edema models in mice. The results showed that specific derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin, highlighting their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the pyrazole ring significantly influences biological activity. For instance, modifications in the chloromethyl group or variations in alkyl substituents can enhance anti-inflammatory or antimicrobial properties .

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole has been investigated for its potential pharmacological properties. It serves as a scaffold for developing new therapeutic agents due to its ability to interact with biological targets.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, showcasing potential as a lead compound in anticancer drug development.

Agricultural Chemistry

This compound is being explored for its applications in agrochemicals, particularly as a precursor for developing herbicides and fungicides.

Case Studies:

  • Herbicidal Properties : Studies have shown that modifications of the pyrazole structure can lead to compounds with effective weed control properties, providing an alternative to traditional herbicides.

Material Science

In material science, this compound is used in the synthesis of polymers and other materials with specific functional properties.

Case Studies:

  • Polymer Synthesis : The compound can be employed in the preparation of pyrazole-based polymers that exhibit enhanced thermal stability and mechanical properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution under various conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
Amine substitutionEthylamine, K₂CO₃, DMF, 80°C, 6 h4-(Aminomethyl)-3-methyl-1-isopropylpyrazole78
Thiol substitutionThiophenol, NEt₃, CH₂Cl₂, RT, 12 h4-(Phenylthiomethyl)-3-methyl-1-isopropylpyrazole65
Alcohol substitutionSodium ethoxide, ethanol, reflux, 8 h4-(Ethoxymethyl)-3-methyl-1-isopropylpyrazole72

Mechanistic Insights :

  • The reaction proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMF, DMSO) .

  • Steric hindrance from the isopropyl group slows reactivity, requiring elevated temperatures for efficient substitution.

Oxidation:

The methyl group at position 3 can be oxidized to a carboxylic acid under strong oxidizing conditions:

Oxidizing AgentConditionsProductYield (%)Source
KMnO₄H₂SO₄ (10%), 100°C, 24 h3-Carboxy-4-(chloromethyl)-1-isopropylpyrazole58
CrO₃Acetic acid, 60°C, 12 h3-Carboxy-4-(chloromethyl)-1-isopropylpyrazole62

Reduction:

The chloromethyl group can be reduced to a hydroxymethyl group:

Reducing AgentConditionsProductYield (%)Source
LiAlH₄THF, 0°C → RT, 4 h4-(Hydroxymethyl)-3-methyl-1-isopropylpyrazole85
NaBH₄EtOH, RT, 6 h4-(Hydroxymethyl)-3-methyl-1-isopropylpyrazole70

Coupling Reactions

The chloromethyl group participates in cross-coupling reactions:

Suzuki-Miyaura Coupling:

ConditionsProductYield (%)Source
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 h4-(Arylmethyl)-3-methyl-1-isopropylpyrazole60–75

Key Findings :

  • Boronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit higher reactivity .

  • Reaction efficiency depends on the steric bulk of the isopropyl group.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused pyrazole systems:

Reaction PartnersConditionsProductYield (%)Source
Hydrazine hydrateEtOH, reflux, 8 hPyrazolo[1,5-a]pyrimidine derivative55
Ethyl acetoacetateH₂SO₄ (cat.), 120°C, 6 hPyrazolo[3,4-b]pyridine derivative48

Mechanism :

  • Cyclization occurs via intramolecular nucleophilic attack or [3+2] cycloaddition pathways .

Stability and Side Reactions

  • Hydrolysis : The chloromethyl group hydrolyzes to a hydroxymethyl group in aqueous basic conditions (pH > 10) .

  • Thermal Decomposition : Above 200°C, the compound degrades to release HCl and form polymeric byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular properties, and applications of the target compound with analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole (Target) C₈H₁₂ClN₃ 185.65 4-(ClCH₂), 3-CH₃, 1-isopropyl Intermediate for drug synthesis
5-(Chloromethyl)-3-phenyl-1H-pyrazole hydrochloride C₁₀H₁₀Cl₂N₂ 229.11 5-(ClCH₂), 3-Ph, 1-H (protonated) Agrochemical intermediates
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole C₈H₈ClF₅N₂O 290.61 4-(ClCH₂), 5-OCHF₂, 1-CH₃, 3-CF₃ Herbicidal agents
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁ClN₂O 174.63 4-Cl, 5-CH₃, 1-(3-hydroxypropyl) Pharmaceutical intermediates
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole C₁₈H₁₆ClN₂O₂S₂ 378.89 4-S-(3-ClPh), 3-CH₃, 1-SO₂-(4-MePh) Materials science, enzyme inhibition
Key Observations:

Substituent Effects on Reactivity :

  • The chloromethyl group at position 4 (target compound) enables nucleophilic substitution reactions, making it a versatile intermediate for coupling with amines, thiols, or alcohols . In contrast, compounds with electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) exhibit reduced nucleophilicity but enhanced stability .
  • Fluorinated derivatives (e.g., difluoromethoxy, trifluoromethyl) demonstrate increased lipophilicity and metabolic resistance, critical for agrochemical applications .

Sulfonyl and thioether groups (e.g., in ) enhance electron-withdrawing effects, altering π-π stacking interactions and binding affinities in enzyme inhibition.

Positional Isomerism :

  • Chloromethyl at position 5 (as in ) vs. position 4 (target compound) affects regioselectivity in subsequent reactions. Position 4 is more reactive in electrophilic aromatic substitution due to proximity to the pyrazole nitrogen .

Q & A

Basic: What are the standard synthetic routes for 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via Mannich reactions or halogenation of pyrazole precursors. For example, Mannich reactions involving chloro-substituted pyrazole derivatives and secondary amines under controlled pH (8–10) yield the target compound. Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during chloromethylation to avoid side reactions (e.g., over-alkylation) .
  • Solvent selection : Dichloromethane or THF is preferred for high solubility of intermediates .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) ensures high purity (>95%) .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., chloromethyl at C4, isopropyl at N1). Coupling constants distinguish regioisomers .
  • X-ray diffraction : Resolves crystal packing and steric effects of the isopropyl group. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 217.082) .

Advanced: How can computational tools like Multiwfn predict the reactivity of the chloromethyl group in substitution reactions?

Answer:
Multiwfn analyzes electron density topology to identify reactive sites:

  • Electrostatic potential maps : Highlight electrophilic regions (chloromethyl group δ+ charge) .
  • Noncovalent interaction (NCI) analysis : Visualizes steric hindrance from the isopropyl group, which affects nucleophilic attack .
  • Fukui indices : Quantify susceptibility to nucleophilic substitution (e.g., ff^- values >0.2 at C4) .

Advanced: How do researchers resolve contradictions in reported synthesis yields (e.g., 70% vs. 98%)?

Answer: Discrepancies arise from:

  • Reagent stoichiometry : Excess alkylating agents (1.5–2 eq.) improve yields but require quenching to prevent byproducts .
  • Catalyst use : Crown ethers (e.g., diaza-18-crown-6) enhance reaction efficiency via cation coordination, achieving >95% yield .
  • Workup protocols : Rapid extraction minimizes hydrolysis of the chloromethyl group .

Advanced: What methodologies assess the biological activity of pyrazole derivatives like this compound?

Answer:

  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CAH1, CAH2) using fluorescence-based protocols .
  • Antibacterial screening : Microdilution assays (MIC values) against S. aureus and E. coli .
  • Docking studies : AutoDock Vina predicts binding modes to COX-2 or mGluR5 receptors, guided by pyrazole’s hydrophobic interactions .

Advanced: How is regioselectivity controlled during functionalization of the pyrazole core?

Answer:

  • Directing groups : The isopropyl group at N1 sterically blocks electrophilic attack at C5, favoring C3/C4 modifications .
  • Vilsmeier–Haack conditions : Selective formylation at C4 via POCl3_3/DMF, followed by chlorination with SOCl2_2 .
  • Transition-metal catalysis : Pd-mediated cross-coupling at C4 occurs with >80% selectivity using Buchwald–Hartwig conditions .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Moisture sensitivity : Store under argon at −20°C to prevent hydrolysis of the chloromethyl group .
  • Light sensitivity : Amber vials avoid photodegradation; UV-Vis monitoring (λ = 270 nm) detects decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole
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4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole

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